molecular formula C10H10Cl2O4 B2915957 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid CAS No. 701915-91-5

2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid

Cat. No.: B2915957
CAS No.: 701915-91-5
M. Wt: 265.09
InChI Key: HOAMUXJQCGJKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid is an organic compound with the molecular formula C10H10Cl2O4. This compound is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to a methoxypropanoic acid moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid typically involves the reaction of 3,5-dichlorophenol with methoxypropanoic acid under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is conducted under elevated temperatures and pressures to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid is utilized in a wide range of scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of agrochemicals and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

  • 2-(3,5-Dichlorophenoxy)acetic acid
  • 2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid

Comparison: 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties compared to its analogs. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(3,5-dichlorophenoxy)-3-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O4/c1-15-5-9(10(13)14)16-8-3-6(11)2-7(12)4-8/h2-4,9H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAMUXJQCGJKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701915-91-5
Record name 2-(3,5-dichlorophenoxy)-3-methoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An emulsion of methyl 2-(3,5-dichlorophenyl)-3-methoxypropionate in sodium hydroxide (0.14 g) and water (2 ml) was stirred at ambient temperature for 2 hours when a clear solution was produced. The mixture was acidified with concentrated sulphuric acid (0.34 g), diluted with water then extracted with diethyl ether. The organic phase was separated, extracted with aqueous sodium hydrogen carbonate and the organic phase discarded. The basic aqueous extract was acidified with concentrated hydrochloric acid and extracted with diethyl ether. The extract was dried over magnesium sulphate and evaporated under reduced pressure to give a colourless oil, 0.50 g, containing a mixture of the required product and 2-(3,5-dichlorophenoxy)-acrylic acid in the ratio 2:1, which was used in the next Stage without further purification. 2-(3,5-Dichlorophenoxy)-3-methoxypropionic acid was characterised from its NMR spectrum.
Name
2-(3,5-dichlorophenoxy)-acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(3,5-dichlorophenyl)-3-methoxypropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.